4-(2,3-Dimethoxybenzoyl)quinoline
Description
Academic Significance of Quinoline-Benzophenone Hybrid Scaffolds
The academic significance of quinoline-benzophenone hybrid scaffolds lies in their potential to yield compounds with a broad spectrum of pharmacological activities. This molecular hybridization strategy aims to create synergistic effects, where the combined molecule exhibits improved potency, selectivity, or a dual mode of action that is not achievable with the individual components alone. nih.gov
Research into quinoline-benzophenone and related quinoline-chalcone hybrids has revealed their potential in several key therapeutic areas:
Anticancer Activity: A primary focus of research on this class of compounds has been their potential as anticancer agents. Studies on various quinoline-chalcone hybrids have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways, such as the PI3K/Akt/mTOR signaling pathway, or the inhibition of enzymes like VEGFR-2 kinase. nih.govnih.gov The structural features of these hybrids allow them to interact with multiple biological targets, a desirable attribute in oncology.
Enzyme Inhibition: The quinoline-benzophenone scaffold is a versatile template for designing enzyme inhibitors. For instance, derivatives have been investigated as inhibitors of Multidrug Resistance Protein 2 (MRP2), a transporter protein implicated in cancer drug resistance. nih.gov Furthermore, the quinoline (B57606) nucleus is a known pharmacophore in the design of inhibitors for enzymes such as c-Met kinase, which is involved in tumor growth and metastasis. semanticscholar.org
Anti-inflammatory and Analgesic Effects: The quinoline moiety is present in compounds known to target various inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2). mdpi.com The hybridization with a benzophenone-like structure can lead to compounds with potent anti-inflammatory and analgesic properties.
The following table summarizes the anticancer activity of selected quinoline-chalcone hybrids, which, while not direct quinoline-benzophenone hybrids, illustrate the potential of combining a quinoline core with a keto-linker and an aromatic system.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 9i | K-562 | 1.91 | nih.gov |
| A549 | 3.91 | nih.gov | |
| Compound 9j | K-562 | 2.67 | nih.gov |
| A549 | 5.29 | nih.gov | |
| Compound 63 | Caco-2 | 5.0 | nih.gov |
| Compound 64 | Caco-2 | 2.5 | nih.gov |
Overview of Foundational Research Areas for 4-(2,3-Dimethoxybenzoyl)quinoline
While extensive, peer-reviewed research specifically on this compound is not widely available in the public domain, preliminary information and studies on closely related compounds suggest several foundational research areas for this particular molecule. These areas are largely driven by the known biological activities of the quinoline and benzophenone (B1666685) pharmacophores.
Initial research suggests that this compound may exhibit a range of biological activities, making it a compound of interest for further investigation.
Antimicrobial Activity: The quinoline scaffold is a well-established antibacterial and antifungal agent. nih.govresearchgate.net Research into various quinoline derivatives has demonstrated their efficacy against a spectrum of microbial pathogens. For instance, certain quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria, including MRSA. nih.gov The potential of this compound as an antimicrobial agent is therefore a logical area of investigation. The table below presents the Minimum Inhibitory Concentration (MIC) values for some quinoline derivatives against various pathogens, indicating the potential of this class of compounds.
| Compound | Pathogen | MIC (µg/mL) | Reference |
| Compound 6c | MRSA | 0.75 | nih.gov |
| VRE | 0.75 | nih.gov | |
| Compound 7b | S. aureus | 2 | researchgate.net |
| M. tuberculosis H37Rv | 10 | researchgate.net | |
| BQ-06, 07, 08 | C. albicans | 0.4 | semanticscholar.org |
Antiviral Properties: Quinoline derivatives have also been explored for their antiviral activity, with some showing promise against viruses such as influenza. nih.gov The mechanism of action can vary, but the ability of the quinoline scaffold to interact with viral proteins or enzymes makes it a valuable starting point for the development of new antiviral drugs.
Enzyme Inhibition: A significant area of foundational research for this compound is its potential as an enzyme inhibitor. Preliminary data suggests that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. researchgate.net The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's. While a specific IC₅₀ value for this compound from a primary research publication is not readily available, the potential for AChE inhibition is a key area for future research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-9-5-7-14(18(16)22-2)17(20)13-10-11-19-15-8-4-3-6-12(13)15/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRRNFNWMPMVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CC=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 2,3 Dimethoxybenzoyl Quinoline and Analogues
Classical and Contemporary Quinoline (B57606) Annulation Reactions
The classical methods for quinoline synthesis have been refined over more than a century and remain fundamental to the field. These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl compounds. Contemporary adaptations have focused on improving the efficiency, safety, and environmental impact of these established methods.
Friedländer Condensation and its Green Adaptations
The Friedländer synthesis is a widely utilized reaction for the preparation of quinolines, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases. jk-sci.com Two primary mechanistic pathways are proposed. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. The second pathway suggests the formation of a Schiff base as the initial step, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to yield the quinoline ring system. wikipedia.org
In the context of synthesizing 4-(2,3-Dimethoxybenzoyl)quinoline, the Friedländer approach would conceptually involve the reaction of 2-aminobenzaldehyde with 1-(2,3-dimethoxyphenyl)-2-(methylene)ethan-1-one.
Recent research has focused on developing "green" adaptations of the Friedländer synthesis to minimize environmental impact. These modifications often involve the use of more environmentally benign catalysts and solvents, as well as energy-efficient reaction conditions. For instance, solid acid catalysts like Amberlyst-15 have been employed, offering the advantage of easy separation and reusability. nih.gov Other green approaches include the use of ionic liquids, microwave irradiation to accelerate reaction times, and even electrochemically assisted methods that reduce the need for chemical reagents. rsc.orgorganic-chemistry.orgacs.org These sustainable strategies aim to improve the atom economy and reduce waste generation associated with traditional methods. rsc.orgacs.org
Povarov Reaction and Multicomponent Approaches
The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.orgbeilstein-journals.org It is a formal aza-Diels-Alder reaction between an aromatic imine (typically formed in situ from an aniline and an aldehyde) and an electron-rich alkene. wikipedia.orgrsc.org The reaction is generally catalyzed by a Lewis acid, which activates the imine for nucleophilic attack by the alkene. wikipedia.org This initial cycloaddition is followed by an elimination step to form the quinoline product. wikipedia.org
A significant advantage of the Povarov reaction is its amenability to multicomponent formats. wikipedia.orgiipseries.org In a one-pot synthesis, an aniline, an aldehyde (such as benzaldehyde), and an alkene can be combined to directly generate the quinoline scaffold. wikipedia.orgiipseries.org This approach offers high atom and step economy, allowing for the rapid construction of complex and diverse quinoline libraries. beilstein-journals.orgrsc.org Recent advancements have expanded the scope of the Povarov reaction, including the use of iodine as a catalyst and promoter, which can facilitate a formal [3 + 2 + 1] cycloaddition to yield substituted quinolines. organic-chemistry.orgacs.orgresearchgate.net
Gould-Jacobs and Skraup/Doebner-Miller Syntheses
The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives. iipseries.orgwikipedia.orgwikiwand.com The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester. wikipedia.org The resulting intermediate then undergoes thermal cyclization to form a 4-oxo-quinoline-3-carboxylate, which can be saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.orgwikiwand.com This method is particularly effective for anilines bearing electron-donating groups in the meta position. wikiwand.com
The Skraup synthesis is one of the oldest methods for preparing quinoline itself. It involves the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation. iipseries.org A related method is the Doebner-von Miller reaction , which uses α,β-unsaturated carbonyl compounds instead of glycerol, allowing for the synthesis of a wider range of substituted quinolines. iipseries.orgwikipedia.orglookchem.com Both reactions are known for their harsh conditions but have been subject to modifications to improve their practicality and safety. iipseries.orgcdnsciencepub.com Recent studies have revisited the mechanism of the Skraup-Doebner-von Miller reaction, suggesting a fragmentation-recombination pathway in some cases. wikipedia.org
Metal-Catalyzed Coupling and Cyclization Strategies
The advent of transition metal catalysis has revolutionized organic synthesis, and the construction of the quinoline ring is no exception. Palladium and copper catalysts, in particular, have enabled the development of highly efficient and selective methods for synthesizing quinolines through various coupling and cyclization strategies.
Palladium-Catalyzed Decarboxylative and Annulation Processes
Palladium catalysis has been instrumental in developing novel strategies for quinoline synthesis. One notable approach involves the decarboxylative annulation of carboxylic acids. For example, a palladium(II)-catalyzed reaction between 2-chloronicotinic acids and dibenzo[b,d]iodol-5-ium triflates has been reported to produce dibenzo[f,h]quinolines. consensus.appthieme-connect.com In this process, the carboxylic acid group acts as a directing group for C-H activation. consensus.appthieme-connect.com
Palladium catalysts are also employed in various other annulation reactions to form the quinoline core. These can include domino Heck reactions, where an intramolecular cyclization follows an initial intermolecular coupling. rsc.org Palladium-catalyzed carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines provides an efficient route to 4,5-fused tricyclic 2-quinolones. rsc.org Furthermore, palladium-catalyzed tandem amination reactions of o-haloaryl acetylenic ketones with primary amines have been developed to afford functionalized 4-quinolones. nih.gov The versatility of palladium catalysis allows for the synthesis of a wide array of substituted quinolines and quinolones under relatively mild conditions. nih.govnih.govorganic-chemistry.org
Copper-Catalyzed Regioselective Cascade Annulations
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of quinolines. Copper(II)-catalyzed cascade annulations of anilines with two molecules of alkyne esters have been developed to produce 2,4-disubstituted quinolines with high regioselectivity. rsc.org This one-pot reaction demonstrates excellent substrate and functional group tolerance. rsc.org
Another innovative copper-catalyzed method involves a three-component [2 + 2 + 2] annulation of carbodiimides, alkynes, and diaryliodonium salts to yield quinoline derivatives. acs.orgacs.org This reaction proceeds through a unique cationic intermediate, offering a novel pathway for the activation of heterocumulenes. acs.orgacs.org Copper catalysts have also been utilized in oxidative C-H annulation reactions, for instance, reacting quinolines with 1,2-dichloroethane (B1671644) to form benzoquinoliziniums. nih.gov These copper-catalyzed methods highlight the power of cascade reactions in rapidly building molecular complexity from simple starting materials. colab.wsfao.orgacs.org
Iron-Catalyzed Three-Component Coupling Reactions
Iron, being an earth-abundant and inexpensive metal, has emerged as a desirable catalyst in organic synthesis. Iron(III)-catalyzed three-component coupling reactions offer a practical and environmentally conscious route to substituted quinolines. researchgate.net These reactions typically involve the condensation of an aldehyde, an amine, and a styrene (B11656) derivative. researchgate.netchemistryviews.org The use of an inexpensive and non-toxic FeCl3 catalyst, coupled with oxygen as the oxidant, makes this methodology particularly attractive as it generates no hazardous byproducts. chemistryviews.org
One notable approach involves a tandem reaction of anilines with styrene oxides, promoted by FeCl3, leading to the formation of 3-arylquinolines through C-C cleavage and C-H activation. researchgate.net Another variation utilizes aldehydes, amines, and styrenes in the presence of FeCl3 and oxygen, offering a simple, mild, and broad-scope synthesis of 2,4-disubstituted quinolines. chemistryviews.org Mechanistic studies suggest that these reactions may proceed via an electrophilic aromatic substitution (SEAr) type cyclization. chemistryviews.org
Furthermore, an atom-economical synthesis of quinolines has been developed through an acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols, catalyzed by an air-stable iron catalyst. rsc.org This method boasts high yields, good functional group tolerance, and the ability to produce highly substituted fused polycyclic quinolines without the need for an activating agent. rsc.org Over 39 different substituted quinolines have been synthesized with yields up to 94% using this iron-catalyzed approach. rsc.org
| Reactants | Catalyst | Oxidant/Additive | Product | Key Features |
| Aldehydes, Amines, Styrenes | FeCl3 | Oxygen | 2,4-Disubstituted quinolines | Inexpensive, non-toxic catalyst; environmentally benign. chemistryviews.org |
| Anilines, Styrene Oxides | FeCl3 | - | 3-Arylquinolines | Utilizes simple and readily available starting materials. researchgate.net |
| α-2-Aminoaryl Alcohols, Secondary Alcohols | Air-stable Iron Catalyst | None (Acceptorless) | Substituted quinolines | Atom-economical, high yields, broad functional group tolerance. rsc.org |
Nickel-Catalyzed Dehydrogenation and Carboamination
Nickel, another earth-abundant metal, provides a cost-effective alternative to precious metal catalysts. Nickel-catalyzed reactions have been successfully employed for the synthesis of quinolines through various mechanisms.
An efficient, one-step synthesis of substituted quinolines involves the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones or secondary alcohols. rsc.org This reaction is catalyzed by a readily prepared nickel catalyst, [Ni(MeTAA)], which features a tetraaza macrocyclic ligand. rsc.org This method is environmentally benign and produces a wide array of substituted quinolines in high yields. rsc.org
Nickel catalysis also enables the α,β-dehydrogenation of carbonyl compounds, a transformation that can be leveraged for the synthesis of complex cyclic systems. nih.gov While this has been explored with allyl-palladium catalysis, the use of allyl-nickel catalysis has overcome several limitations of the former. nih.gov
A nickel-catalyzed three-component tandem carboamination and cyclization of terminal alkynes with organoboronic acids and anthranils presents a modular route to 2,3-disubstituted quinolines. nih.gov In this chemo- and regioselective process, anthranil (B1196931) serves a dual role as both an electrophilic aminating reagent and a redox buffer, while the acetylacetonate (B107027) (acac) ligand is crucial for the Ni(I)-Ni(III)-Ni(I) catalytic cycle. nih.gov Furthermore, an efficient and selective nickel-catalyzed dehydrogenation of various N-heterocycles using molecular oxygen as the oxidant has been developed, showcasing tolerance to a wide range of functional groups. bohrium.com
| Reactants | Catalyst System | Product | Key Features |
| o-Aminobenzyl Alcohols, Ketones/Secondary Alcohols | [Ni(MeTAA)] | Substituted quinolines | Environmentally benign, one-step synthesis, high yields. rsc.org |
| Terminal Alkynes, Organoboronic Acids, Anthranils | Nickel catalyst with acac ligand | 2,3-Disubstituted quinolines | Modular, chemo- and regioselective, dual role of anthranil. nih.gov |
| N-Heterocycles | Nickel catalyst | Dehydrogenated N-heterocycles | Uses molecular oxygen as oxidant, broad functional group tolerance. bohrium.com |
Other Transition Metal Catalysis (e.g., Ruthenium, Cobalt)
Ruthenium and cobalt catalysts also offer powerful tools for quinoline synthesis.
Ruthenium-Catalyzed Syntheses: Ruthenium catalysts have been employed in various one-pot syntheses of quinolines. One such method involves the reaction of nitroarenes and trialkylamines in the presence of a ruthenium trichloride (B1173362) catalyst and a tricyclohexylphosphonium tetrafluoroborate (B81430) ligand, providing a convenient route that avoids the need for an extra reductant. sioc-journal.cn Another approach describes the cyclocondensation of anilines with 1,3-diols, catalyzed by RuCl3·xH2O, PBu3, and MgBr2·OEt2, which produces only water and dihydrogen as byproducts. nih.gov The proposed mechanism involves the dehydrogenation of the 1,3-diol to a 3-hydroxyaldehyde, which then undergoes a Doebner-von Miller-type reaction with the aniline. nih.gov
Furthermore, a bifunctional ruthenium NNN-pincer complex has been shown to be highly efficient in the acceptorless dehydrogenative coupling of alcohols for the synthesis of quinolines and quinazolines. rsc.org This method features low catalyst and base loading, short reaction times, and remarkably high turnover numbers (TONs). rsc.org A modified Friedländer synthesis has also been developed, involving the ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with ketones. rsc.org
Cobalt-Catalyzed Syntheses: Cobalt catalysts, valued for their low cost, have been utilized in the annulation of anilides and internal alkynes to produce quinolines efficiently. rsc.org This reaction is thought to proceed via ortho C-H activation. rsc.org Phosphine-free Co(II) complexes have also been reported for the dehydrogenative coupling of vicinal diols with 2-nitroanilines to form quinolines. rsc.org
A convenient and efficient one-pot synthesis of quinolines and quinazolines under mild conditions has been achieved through the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles, catalyzed by Co(OAc)2·4H2O. acs.org This ligand-free system offers good to excellent yields. acs.org Additionally, phosphine-free cobalt(II) complexes with redox non-innocent amine-functionalized azo-aromatic pincer-like ligands have been developed for the synthesis of quinolines via acceptorless dehydrogenation of alcohols. acs.org The redox potential of the ligand was found to play a significant role in the catalytic efficiency. acs.org
| Metal | Reactants | Key Features of the Method |
| Ruthenium | Nitroarenes, Trialkylamines | One-pot synthesis without an external reductant. sioc-journal.cn |
| Ruthenium | Anilines, 1,3-Diols | Atom-economical, produces only water and H2 as byproducts. nih.gov |
| Ruthenium | 2-Aminobenzyl Alcohols, Alcohols | Highly efficient NNN-pincer catalyst with high TONs. rsc.org |
| Cobalt | Anilides, Internal Alkynes | Low-cost catalyst, proceeds via C-H activation. rsc.org |
| Cobalt | 2-Aminoaryl Alcohols, Ketones/Nitriles | Ligand-free, mild conditions, good to excellent yields. acs.org |
| Cobalt | 2-Amino Benzyl Alcohols, Acetophenones | Utilizes a redox non-innocent pincer-like ligand. acs.org |
Non-Metallic and Catalyst-Free Quinoline Synthesis
While transition metal catalysis dominates the field, there is a growing interest in developing metal-free and catalyst-free synthetic routes to quinolines, driven by the desire for more sustainable and cost-effective processes. mdpi.com
Several established methods like the Skraup, Doebner-Von Miller, and Friedländer syntheses, though well-known, often suffer from harsh reaction conditions and the use of toxic reagents. mdpi.com Recent advancements have focused on modifying these classic methods and developing novel metal-free approaches.
One strategy involves the use of Brønsted acids as catalysts. For instance, chitosan-SO3H, a solid acid, has been shown to be a highly efficient and reusable catalyst for the Friedländer annulation of 2-aminoarylketones with carbonyl compounds. mdpi.com Similarly, Brønsted-acidic ionic liquids have been employed as recyclable catalysts for the Friedländer synthesis. mdpi.com
Lewis bases, such as phosphines and N-heterocyclic carbenes (NHCs), have also been utilized to catalyze quinoline synthesis. mdpi.com Phosphine-catalyzed annulation of N-tosylated 2-aminoaryl aldehydes and ketones with alkynes yields dihydroquinolines, which can be easily converted to quinolines. mdpi.com
Iodine has been used as a catalyst in the reaction of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines to produce functionalized quinolines. nih.gov This method features the direct functionalization of C(sp3)-H bonds and avoids the use of metal catalysts. nih.gov Catalyst-free methods have also been reported, such as the three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile (B52724) to synthesize 2-anilinoquinolines. acs.org
Microwave-Assisted and Solvent-Free Methodologies for Quinoline Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net When combined with solvent-free conditions, it represents a significant step towards greener chemical synthesis.
The Friedländer synthesis of quinolines has been a particular focus for microwave-assisted, solvent-free approaches. For example, using the ionic liquid [Bmim]HSO4 as a catalyst under microwave irradiation allows for the efficient synthesis of a diverse range of quinoline derivatives from 2-aminoaryl aldehydes and ketones without the need for a solvent. benthamdirect.com Another approach utilizes a reusable Fe3O4-TDSN-Bi(III) catalyst under solvent-free microwave conditions for the regioselective synthesis of quinolines. rsc.org
A one-pot, three-component synthesis of 2,4-disubstituted quinolines from anilines, benzaldehyde (B42025) derivatives, and styrene has been developed using p-sulfonic acid calix researchgate.netarene as a catalyst under neat microwave conditions. tandfonline.com Similarly, a convenient and efficient procedure for the synthesis of quinolines and dihydroquinolines involves the one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under solvent-free microwave irradiation. researchgate.net
Catalyst-free, microwave-assisted methods have also been reported. A single-step conversion of various 2-amino-3-hydroxybenzaldehyde (B7904644) derivatives with ketones to 8-hydroxyquinolines showed significantly higher yields under microwave irradiation compared to conventional heating. rsc.org Furthermore, a greener, one-pot multi-component condensation of benzene-1,3-diol, aldehyde, ammonium (B1175870) acetate, and acetoacetanilide (B1666496) in ethanol (B145695) under microwave irradiation afforded quinoline derivatives in excellent yields and short reaction times. tandfonline.com
Precursor Synthesis and Functional Group Transformations
The synthesis of the target molecule, this compound, requires not only the construction of the quinoline core but also the preparation of the 2,3-dimethoxybenzoyl moiety and its subsequent attachment to the quinoline ring.
Derivations for Introducing the Dimethoxybenzoyl Moiety
The 2,3-dimethoxybenzoyl group is typically introduced via acylation of a suitable quinoline precursor. This necessitates the synthesis of an activated form of 2,3-dimethoxybenzoic acid, most commonly the acyl chloride.
Synthesis of 2,3-Dimethoxybenzoic Acid: 2,3-Dimethoxybenzoic acid can be synthesized from various starting materials. nih.govsigmaaldrich.com It is commercially available and can also be prepared through methylation of a corresponding dihydroxybenzoic acid precursor.
Synthesis of 2,3-Dimethoxybenzoyl Chloride: The conversion of 2,3-dimethoxybenzoic acid to its more reactive acyl chloride derivative, 2,3-dimethoxybenzoyl chloride, is a standard transformation in organic synthesis. chemicalbook.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. prepchem.com For example, reacting 2,3-dimethylbenzoic acid with thionyl chloride in refluxing benzene (B151609) yields the corresponding acyl chloride in high yield. prepchem.com A similar procedure can be applied to 2,3-dimethoxybenzoic acid. The reaction is often carried out in an inert solvent like benzene, and sometimes a catalytic amount of pyridine (B92270) is added.
Preparation of Substituted Quinoline Intermediates
The creation of 4-acylquinolines, such as this compound, relies on the availability of appropriately substituted quinoline intermediates. A variety of classical and modern synthetic methods are employed to construct the quinoline core.
Classical methods for quinoline synthesis, which are still in use, include the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer reactions. nih.gov These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters, often under harsh acidic conditions and high temperatures. nih.govucsf.edu For instance, the Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a quinolin-4-one backbone, which can be further modified. mdpi.comnih.gov Similarly, the Conrad-Limpach method utilizes the reaction of anilines with β-ketoesters. mdpi.comnih.gov
Modern synthetic strategies often focus on improving the efficiency, regioselectivity, and substrate scope of these classical reactions or developing entirely new pathways. Transition metal catalysis, particularly with palladium and copper, has become a powerful tool. numberanalytics.com For example, palladium catalysts are used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds that can be cyclized to quinolines. numberanalytics.com Copper-catalyzed Ullmann-type reactions are also employed to couple aryl halides with amines, leading to precursors for quinoline synthesis. numberanalytics.com
A significant advancement is the use of one-pot, multi-component reactions (MCRs) which offer a streamlined approach to complex molecules by combining several steps without isolating intermediates. nih.govresearchgate.net The Doebner reaction, a three-component condensation of an aromatic aldehyde, a substituted aniline, and pyruvic acid, is a classic example used to produce quinoline-4-carboxylic acids. researchgate.netresearchgate.net Modern variations of this reaction employ various catalysts and conditions, including microwave irradiation, to improve yields and reduce reaction times. researchgate.netresearchgate.net
The preparation of specific intermediates often requires tailored approaches. For example, 4-substituted quinolines can be prepared from anilines and aldehydes through C-H functionalization and C-C/C-N bond formation. organic-chemistry.org The functionalization of the quinoline ring itself is another key strategy. For instance, regioselective deoxygenative C(2)-H thiolation of quinoline-N-oxides provides a route to quinoline-2-thiones. rsc.org
The table below summarizes various methods for synthesizing substituted quinoline intermediates, highlighting the diversity of reactants and conditions.
| Reaction Name | Reactants | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | Heat (thermal cyclization) | Quinolin-4-one derivatives | mdpi.comnih.gov |
| Doebner Reaction | Aniline, Aromatic aldehyde, Pyruvic acid | Trifluoroacetic acid, p-Toluenesulfonic acid, Microwave | Quinoline-4-carboxylic acids | researchgate.netresearchgate.net |
| Friedländer Synthesis | 2-Aminoaryl ketones, 1,3-Dicarbonyl compounds | Ionic liquids, Nanocatalysts | Polysubstituted quinolines | nih.govmdpi.com |
| Camps Cyclization | N-(2-acylaryl)amides | Base (e.g., Sodium hydroxide) | Quinolin-4-ones | nih.govnih.gov |
| Palladium-Catalyzed Coupling | Aryl halides, Aryl boronic acids | Palladium catalyst | Aryl-substituted quinolines | numberanalytics.com |
| Oxidative Annulation | Anilines, Aryl ketones, DMSO | K2S2O8 | 4-Arylquinolines | organic-chemistry.org |
Reaction Yield Optimization and Green Chemistry Principles in Quinoline Synthesis
Optimizing reaction yields and adhering to the principles of green chemistry are paramount in modern organic synthesis to ensure economic viability and environmental sustainability. ijpsjournal.comresearchgate.net Traditional quinoline syntheses often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, long reaction times, and the generation of significant waste. nih.gov
Reaction Yield Optimization is often achieved by systematically modifying reaction parameters such as temperature, solvent, and catalyst concentration. nih.gov For example, in the synthesis of quinoxaline (B1680401) derivatives, a related class of heterocycles, the use of microdroplet reactors has been shown to significantly enhance reaction yields and dramatically shorten reaction times from hours to seconds. nih.gov High-throughput screening methods can rapidly identify the optimal conditions for a specific transformation. nih.gov The choice of catalyst is also critical. Nanocatalysts are gaining attention due to their high surface area and reactivity, which can lead to higher yields in shorter times under milder conditions. nih.gov For instance, using a specific nanocatalyst, the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds achieved yields of 85–96% in just 15–60 minutes under solvent-free conditions. nih.gov
Green Chemistry Principles are increasingly being integrated into quinoline synthesis. ijpsjournal.comresearchgate.net These principles focus on waste prevention, maximizing atom economy, using less hazardous chemicals, and designing energy-efficient processes. numberanalytics.comijpsjournal.com
Key green approaches in quinoline synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids. ijpsjournal.comnih.gov Some reactions are even performed under solvent-free conditions. nih.govresearchgate.net
Energy-Efficient Techniques: Employing microwave irradiation or ultrasound assistance can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govmdpi.comresearchgate.net Microwave-assisted synthesis of quinoline-4-carboxylic acid derivatives has demonstrated higher yields and shorter reaction times. researchgate.net
Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, which are in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. numberanalytics.com Nanocatalysts, such as those based on copper, tin, or iron oxides, have shown excellent activity and recyclability in various quinoline syntheses. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ijpsjournal.com Multi-component reactions are inherently more atom-economical than multi-step syntheses. nih.gov
The following table presents examples of optimized reaction conditions for quinoline synthesis, emphasizing improved yields and the application of green chemistry principles.
| Synthetic Method | Key Optimization/Green Feature | Reactants | Yield | Reference |
|---|---|---|---|---|
| Friedländer Synthesis | Solvent-free, Nanocatalyst | 2-Aminoaryl ketones, 1,3-Dicarbonyl compounds | 85-96% | nih.gov |
| Doebner Reaction | Microwave irradiation, Organocatalyst (p-TSA) | Aromatic benzaldehyde, Substituted aniline, Pyruvic acid | High | researchgate.net |
| Povarov Reaction | Iodine-catalysis, Multi-component | Aniline, Aldehyde, Alkyne | Fair to good | mdpi.com |
| Synthesis of Polyhydroquinolines | Recyclable catalyst, Ethanol as solvent | Dimedone, Aromatic aldehyde, Ammonium acetate, Alkyl acetoacetate | 85-98% | nih.gov |
| Hydrogen-Borrowing Strategy | Ruthenium catalyst, Water as solvent | 4-Chloroacetophenone, 2-Aminobenzyl alcohol | Optimized | researchgate.net |
By embracing these advanced methodologies, chemists can synthesize complex quinoline derivatives like this compound more efficiently and sustainably, paving the way for further research and application. numberanalytics.comresearchgate.net
Elucidation of Reaction Mechanisms and Molecular Interactions
Mechanistic Pathways of 4-(2,3-Dimethoxybenzoyl)quinoline Synthesis
The formation of the quinoline (B57606) scaffold, a core component of this compound, can be achieved through various synthetic strategies. Each of these routes involves distinct mechanistic steps that guide the assembly of the final molecule.
Electrophilic aromatic substitution (SEAr) is a fundamental process in the synthesis of many quinoline derivatives. In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring of an aniline (B41778) derivative, leading to cyclization. The positions most favorable for attack are typically positions 5 and 8 of the quinoline ring system due to the greater stability of the resulting cationic intermediates. quimicaorganica.org
Several methods for quinoline synthesis utilize SEAr cyclization:
Skraup-like Cyclization : In a variation of the classic Skraup synthesis, the cyclization of polyfluoro-2-naphthylamines unexpectedly resulted in a benzo[f]quinoline (B1222042) derivative through the electrophilic substitution of a fluorine atom. The proposed mechanism involves the conjugate addition of the naphthylamine to acrolein (formed from glycerol (B35011) dehydration), followed by the attack of the aromatic ring on the carbonyl group to initiate cyclization. nih.gov
Cyclization of N-(2-Alkynyl)anilines : A versatile method for synthesizing substituted quinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.net In this process, an electrophile (such as ICl, I₂, Br₂, PhSeBr) adds to the alkyne's triple bond. This addition increases the electrophilicity of the alkyne, making it susceptible to attack by the aromatic ring. Subsequent oxidation, either by air or the electrophile itself, leads to the aromatization of the newly formed ring, yielding 3-substituted quinolines. nih.gov The reaction proceeds via a 6-endo-dig cyclization. nih.govresearchgate.net
Acid-Catalyzed Annulation : The reaction of 2-azidobenzyl alcohols with internal alkynes in the presence of acid can produce substituted quinolines. The mechanism involves the acid-catalyzed dehydration of the alcohol to form a benzylic cation. This cation then reacts with the alkyne to form a vinyl cation, which is subsequently attacked by the neighboring azide (B81097) group. The elimination of nitrogen gas and a proton results in the formation of the quinoline ring. nih.gov
The efficiency and regioselectivity of these reactions can be influenced by the nature of the substituents on the aniline ring and the reaction conditions employed. nih.govresearchgate.net
The formation of an imine intermediate is a key step in several classical and modern quinoline syntheses. youtube.com Imines, also known as Schiff bases, are formed from the reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.com This reaction is reversible and typically acid-catalyzed. libretexts.org The mechanism involves the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. libretexts.orglibretexts.org Protonation of the carbinolamine's hydroxyl group turns it into a good leaving group (water), which is then eliminated to form an iminium ion. Deprotonation of the nitrogen atom yields the final imine. libretexts.org
Once formed, the imine can undergo cyclodehydration to form the quinoline ring. This process is central to several named reactions for quinoline synthesis:
Combes Quinoline Synthesis : This method involves the condensation of an arylamine with a 1,3-dicarbonyl compound to form an enamine, which is an isomer of the imine. This enamine then undergoes acid-catalyzed cyclodehydration to yield the quinoline product. youtube.comyoutube.com
Friedländer Synthesis : In this reaction, a 2-aminobenzaldehyde (B1207257) or 2-aminoketone reacts with a compound containing a reactive methylene (B1212753) group (e.g., a ketone) to form an imine, which then cyclizes and dehydrates to give the quinoline derivative. youtube.commdpi.com
Pfitzinger Reaction : This synthesis utilizes isatin (B1672199) and a carbonyl compound under basic conditions to produce quinoline-4-carboxylic acids. The reaction proceeds through an imine-like intermediate. mdpi.com
Povarov Reaction : This reaction can be catalyzed by iodine and involves the formation of a Schiff base from an aniline and an aldehyde. This intermediate then undergoes a Diels-Alder type cycloaddition with an alkyne, followed by oxidation to yield the quinoline. nih.gov
The formation of imine derivatives of quinolines has been a subject of synthetic interest, with various aromatic aldehydes being reacted with quinoline-based hydrazines to form hydrazones, which contain a C=N-NH- structure. researchgate.netnih.gov
Oxidative annulation strategies have emerged as powerful methods for quinoline synthesis, often offering milder reaction conditions and the use of environmentally benign oxidants like dioxygen. researchgate.net These methods typically involve the formation of new rings through C-H bond functionalization and subsequent oxidation.
Recent developments in this area include:
Copper-Catalyzed Aerobic Oxidative Cyclization : This method allows for the one-pot synthesis of quinolines from 2-vinylanilines or 2-arylanilines and methyl-substituted quinolines. The reaction proceeds via the functionalization of C(sp³)-H and C(sp²)-H bonds, with dioxygen serving as the oxidant. researchgate.net
Electrochemical Oxidative Annulation : An intramolecular oxidative annulation of N-substituted o-aminophenylacetylene can be achieved under electrochemical conditions. This metal- and oxidant-free method proceeds in an undivided cell at room temperature to yield substituted quinolines. researchgate.net
Iodide and Silver-Mediated Oxidative Annulation : Anilines and allyl alcohols can be reacted to form quinolines through a C-H/C-H oxidative annulation/aromatization process mediated by iodide and silver. This provides a direct route from readily available starting materials. researchgate.net
Photoredox Catalysis : Visible-light-excited photoredox catalysts, such as 10-methyl-9,10-dihydroacridine (AcrH₂) and 9,10-phenanthrenequinone (PQ*), have been used to synthesize quinoline derivatives through cascade annulation and electrocyclization reactions, respectively. researchgate.net
These oxidative methods highlight the continuous evolution of quinoline synthesis towards more efficient and sustainable processes.
Radical-based reactions have become an increasingly important tool for the synthesis and derivatization of quinolines, offering high atom efficiency and step economy. nih.gov These methods often involve the generation of radical intermediates that can participate in cyclization or substitution reactions.
Examples of radical processes in quinoline chemistry include:
Radical Cyclization : The synthesis of 3-substituted quinolines can be achieved through an N-bromosuccinimide (NBS)-mediated radical reaction. Visible light promotes the formation of a bromine radical from NBS, which then initiates a cascade involving the extrusion of N₂ from an azide group and cyclization of the resulting radical imine with the aryl ring. mdpi.com
Deoxygenative Alkynylation : A mechanochemical approach using ball milling has been developed for the deoxygenative alkynylation of quinoline N-oxides. The proposed mechanism involves the formation of a phenylethynyl radical intermediate, which then reacts with the quinoline N-oxide in a cascade manner. acs.org
Hydrogen Atom Transfer (HAT)-Promoted Hydrosilylation : A method for the dearomatization of quinolines via hydrosilylation has been developed, which is believed to proceed through a stepwise hydrogen atom transfer (HAT)/radical recombination mechanism. This allows for the selective functionalization of the quinoline ring. nih.gov
Transition-Metal-Free C-Alkylation : A phenalenyl-based molecule can catalyze the C-alkylation of ketones for the synthesis of substituted quinolines via a proposed radical-mediated borrowing hydrogen pathway. organic-chemistry.org
These radical-based methodologies provide alternative and powerful routes for accessing a wide range of functionalized quinoline derivatives.
Molecular Mechanism Studies of this compound Analogues
The biological activities of quinoline derivatives are often attributed to their ability to interact with specific molecular targets. Studying these interactions at a molecular level is key to understanding their mechanism of action and for the development of more potent and selective compounds.
Quinone reductases (QR) are enzymes involved in the detoxification of quinones, which are reactive molecules that can cause cellular damage. There are two main forms of this enzyme, QR1 and QR2. nih.gov While QR1 is a well-established detoxification enzyme, the function of QR2 is less understood, and it has been implicated in the metabolic activation of certain quinones. epa.gov Therefore, inhibition of QR2 is a potential strategy for cancer chemoprevention. epa.gov
Studies on resveratrol (B1683913), a natural compound known for its chemopreventive properties, have identified QR2 as its highest affinity target. epa.gov This has spurred research into resveratrol analogues as QR2 inhibitors. Methoxylated analogues of resveratrol, in particular, have shown promise. nih.gov
Key findings from these investigations include:
Enhanced Potency of Methoxylated Analogues : Analogues of resveratrol with ortho-methoxy substituents have been found to be more potent inducers of quinone reductase activity compared to resveratrol itself. nih.gov
Novel Binding Orientations : X-ray crystallography studies of resveratrol analogues bound to the active site of QR2 have revealed that some compounds can inhibit the enzyme with a novel binding orientation. epa.gov
Role of Catechol Quinones : QR2 has been identified as a catechol quinone reductase, showing specificity for the reduction of substrates like adrenochrome, an oxidation product of catecholamines. nih.gov This suggests that inhibitors of QR2 could modulate the metabolism of endogenous and xenobiotic catechol quinones.
These molecular mechanism studies provide valuable insights into how quinoline analogues, including those with dimethoxybenzoyl moieties, might exert their biological effects through the inhibition of enzymes like quinone reductase 2.
Interactions with Enzyme Systems and Pathways
The quinoline scaffold is a well-established pharmacophore known for its interaction with various enzyme systems, most notably bacterial type II topoisomerases such as DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial survival as they control the topological state of DNA during replication, transcription, and repair. acs.orgoup.com While direct studies on this compound are not extensively documented in publicly available research, the extensive body of work on related quinoline derivatives provides a strong basis for understanding its potential mechanisms of action.
Quinolones typically function by inhibiting the catalytic activity of these enzymes. pku.edu.cn The key event in their action is the formation of a ternary complex with the enzyme and DNA, which stabilizes the DNA in a cleaved state. nih.govrjptonline.org This leads to the accumulation of double-strand DNA breaks, blockage of DNA replication, and ultimately, bacterial cell death. nih.govnih.gov This mechanism is often referred to as "gyrase poisoning." acs.org
The activity of quinolone derivatives is highly dependent on the substituents on the quinoline core. oup.com For instance, certain modifications can enhance the affinity for either DNA gyrase or topoisomerase IV, or even create dual-targeting agents, which is a desirable feature to reduce the likelihood of bacterial resistance. nih.govnih.gov In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive enzyme. nih.govnih.gov
Research on novel quinoline derivatives has identified compounds with potent inhibitory activity against these enzymes. For example, some derivatives have shown significant inhibitory activity against E. coli DNA gyrase with IC₅₀ values in the low micromolar range. nih.gov The bacterial DNA gyrase subunit B (GyrB), which contains the ATPase activity site, has also been a successful target for novel quinoline-based inhibitors, including N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. nih.govunivie.ac.at
Table 1: Inhibitory Activity of Selected Quinoline Derivatives against Bacterial Topoisomerases
| Compound/Class | Target Enzyme | Organism | Activity Metric (IC₅₀/MIC) | Reference |
| Novel Quinoline Derivative 14 | DNA gyrase | E. coli | IC₅₀: 3.39 µM | nih.gov |
| N-quinazolinone derivative f1 | GyrB | S. aureus | IC₅₀: 1.21 µM | nih.govunivie.ac.at |
| N-quinazolinone derivative f14 | GyrB | S. aureus | IC₅₀: 0.28 µM | nih.govunivie.ac.at |
| WCK-1734 | DNA gyrase | S. aureus | IC₅₀: 1.25 µg/ml | nih.gov |
| Ciprofloxacin | DNA gyrase | S. aureus | IC₅₀: 5 µg/ml | nih.gov |
| Quinolone Derivatives (General) | DNA gyrase / Topoisomerase IV | Various Bacteria | MICs: 0.66-5.29 μg/ml | nih.gov |
This table is representative of the types of activities reported for quinoline scaffolds and does not include data for this compound, for which specific data is not available.
Modulation of Protein-Protein Interactions (e.g., tau aggregation inhibition by quinolines)
The aggregation of the tau protein into neurofibrillary tangles (NFTs) is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.govnih.gov The quinoline framework has emerged as a promising scaffold for the development of inhibitors of this protein-protein interaction. researchgate.net Although direct experimental data for this compound is not present in the reviewed literature, studies on other quinoline derivatives demonstrate their ability to interfere with the tau aggregation process.
Molecules from the quinoline family have been shown to interact specifically with oligomeric forms of tau, which are considered early toxic species, thereby inhibiting their assembly into the larger paired helical filaments (PHFs) that constitute NFTs. nih.govresearchgate.net For example, compounds like 2-(4-methylphenyl)-6-methyl quinoline (THQ-4S) and 2-(4-aminophenyl)-6-methylquinoline (THQ-55) have demonstrated inhibition of heparin-induced tau polymerization in vitro. nih.govresearchgate.net
The mechanism of this inhibition is thought to involve the binding of the quinoline molecule to key regions of the tau protein that are critical for aggregation. researchgate.net Docking studies have suggested that the C-terminal region of tau, which is involved in the formation of PHFs, is a likely binding site for these inhibitory quinolines. nih.govresearchgate.net Furthermore, some quinoline derivatives have been shown to disrupt tau aggregation by binding to the microtubule-binding domains of the protein. researchgate.net The general mechanism appears to be the recognition of the β-sheet structures that are characteristic of protein aggregates. nih.gov
Table 2: Examples of Quinoline Derivatives Investigated for Tau Aggregation Inhibition
| Compound | Reported Effect | Target | Reference |
| 2-(4-methylphenyl)-6-methyl quinoline (THQ-4S) | Inhibited in vitro aggregation of heparin-induced tau polymers. | Oligomeric forms of tau | nih.govresearchgate.net |
| 2-(4-aminophenyl)-6-methylquinoline (THQ-55) | Inhibited in vitro aggregation of heparin-induced tau polymers. | Oligomeric forms of tau | nih.govresearchgate.net |
| BF-126, BF-158, BF-170 | Displayed higher binding affinity to tau fibrils compared to β-amyloid fibrils. | Tau fibrils | nih.gov |
This table illustrates the potential of the quinoline scaffold to modulate tau protein aggregation. Specific studies on this compound are needed to confirm similar activity.
Intracellular Calcium Dynamics Modulation (referencing studies on related quinolinones)
Disrupted intracellular calcium (Ca²⁺) homeostasis is a key factor in various cellular-level pathologies, including excitotoxicity and neuronal damage. While specific studies detailing the effects of this compound on calcium dynamics are lacking, research on related quinoline and quinolinone structures indicates that this class of compounds can influence intracellular calcium levels.
For instance, studies on quinolinic acid, an endogenous excitotoxin, have shown that it can induce a massive overload of intracellular calcium in neurons, particularly within mitochondria, leading to cell damage. nih.gov This effect could be mitigated by calcium channel blockers, highlighting the role of Ca²⁺ influx in this process. nih.gov
Conversely, other quinoline derivatives have been shown to directly interact with components of the calcium signaling machinery. The fluorescent Ca²⁺ indicator Quin-2, a quinoline derivative, has been reported to inhibit Ca²⁺ inflow that is dependent on intracellular sodium, a process mediated by the Na⁺/Ca²⁺ exchanger. nih.gov This suggests that certain quinoline structures can directly modulate the activity of ion transport systems involved in maintaining calcium balance.
These findings, although on related but distinct molecules, suggest that the quinoline core present in this compound could potentially interact with calcium channels or transporters, thereby modulating intracellular calcium dynamics. However, dedicated experimental work is required to substantiate this hypothesis for this specific compound.
Kinetic Analyses of Chemical and Biological Processes
Kinetic analyses are essential for understanding the rates and mechanisms of both the synthesis of a compound and its biological interactions. For this compound, kinetic studies would encompass its formation in chemical reactions and its inhibitory potential against biological targets.
From a synthetic standpoint, kinetic studies of quinoline synthesis, such as the three-component deaminative coupling reaction, have helped to elucidate the reaction mechanism. For example, monitoring the reaction progress over time has shown the rapid initial formation of an imine intermediate, which is then gradually consumed as the final quinoline product is formed. rsc.org This type of analysis is crucial for optimizing reaction conditions to maximize yield and efficiency.
From a biological perspective, kinetic analysis is fundamental to characterizing the potency of enzyme inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a common metric derived from such analyses, indicating the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For the broader class of quinoline derivatives, numerous studies have reported IC₅₀ values against various enzymes. For example, novel quinoline derivatives have been identified with IC₅₀ values against bacterial DNA gyrase in the low micromolar range. nih.gov Similarly, inhibitors of the GyrB subunit have been discovered with IC₅₀ values as low as 0.28 µM. nih.govunivie.ac.at These kinetic parameters are vital for structure-activity relationship (SAR) studies, which aim to improve the potency and selectivity of lead compounds. nih.gov
Table 3: Kinetic Data (IC₅₀) for Selected Quinoline Derivatives against Biological Targets
| Compound/Class | Target | IC₅₀ Value | Reference |
| Quinoline Derivative 14 | E. coli DNA gyrase | 3.39 µM | nih.gov |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | S. aureus GyrB | 1.21 µM | nih.govunivie.ac.at |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4) | S. aureus GyrB | 0.31 µM | nih.govunivie.ac.at |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14) | S. aureus GyrB | 0.28 µM | nih.govunivie.ac.at |
| WCK-1734 | S. aureus DNA gyrase | 1.25 µg/ml | nih.gov |
| Quinoline-based derivatives (General) | Human DNMT1 | 1.9 to 3.5 µM | biorxiv.org |
This table provides examples of kinetic data for various quinoline derivatives. Specific kinetic analyses for this compound's biological activity are not available in the reviewed literature.
Structure Activity Relationship Sar of 4 2,3 Dimethoxybenzoyl Quinoline Derivatives
Influence of the Dimethoxybenzoyl Group's Positional Isomerism (e.g., 2,3- vs 3,4-dimethoxy)
The positioning of the methoxy (B1213986) groups on the benzoyl ring is a crucial determinant of biological activity. While direct comparisons for 4-benzoylquinolines are part of ongoing research, studies on related scaffolds, such as quinolinyl chalcones and triazine-quinoline hybrids, provide significant insights. For instance, in multi-alkoxylated chalcone (B49325) derivatives, the presence and position of methoxy groups are known to confer potent biological effects. nih.gov Trimethoxy, dimethoxy, and single methoxy analogs have all demonstrated significant in vitro antimalarial activity. nih.gov
In a series of 1,2,4-triazine-quinoline hybrids designed as anti-inflammatory agents, the substitution pattern on a related trimethoxyphenyl ring, as well as on the quinoline (B57606) ring itself, played a pivotal role in the inhibitory activity against enzymes like COX-2 and 15-LOX. nih.gov This underscores that the spatial arrangement of electron-donating groups like methoxy substituents dictates the molecule's interaction with its biological target. The difference between a 2,3-dimethoxy and a 3,4-dimethoxy pattern, for example, alters the electronic distribution and steric profile of the benzoyl moiety, which in turn affects binding affinity and efficacy.
Studies on other classes of compounds, such as biphenyl (B1667301) peptidomimetic amphiphiles, have also shown that the spatial positioning of key hydrophobic and hydrophilic groups has a substantial impact on biological efficacy and selectivity. nih.gov This principle strongly suggests that variations in the dimethoxybenzoyl substitution pattern of 4-benzoylquinolines will significantly modulate their activity as, for example, P-gp inhibitors.
Impact of the Benzoyl Ketone Linkage on Molecular Interactions
The ketone linker in the 4-benzoylquinoline (B1642027) scaffold is not merely a passive spacer but an active participant in molecular interactions. In the related quinolin-4-one class of compounds, the presence of the carbonyl group at position 4 is considered essential for their anticancer potency. mdpi.com This carbonyl group can act as a hydrogen bond acceptor, a key interaction for anchoring the ligand within the binding site of a protein.
Molecular docking studies on various quinoline derivatives targeting P-glycoprotein have revealed that specific hydrophobic and hydrogen-bonding interactions are critical for high binding affinity. nih.gov The benzoyl ketone is perfectly positioned to serve as a key hydrogen bond acceptor. Furthermore, the nature of the linker between aromatic moieties in quinoline-based modulators has been shown to be critical. For example, replacing a urea (B33335) linker with an amine linker in a series of 2-anilinoquinolines resulted in a negative impact on antiproliferative effects, highlighting the sensitivity of the biological activity to the linker's structure and electronic properties. nih.gov
Substituent Effects on the Quinoline Ring System
Modifications at the 4-Position and their Effects on Biological Activity
The substituent at the 4-position of the quinoline ring is a major determinant of the compound's biological profile. While the 4-(2,3-dimethoxybenzoyl) group is the focus, understanding the effect of its replacement is key to appreciating its role. In studies of quinoline derivatives targeting various diseases, modifications at this position have led to significant changes in activity. For instance, in a series of quinoline-based tubulin polymerization inhibitors, a phenyl group at the 4-position resulted in high inhibitory activity against acetylcholinesterase (AChE).
In the development of NorA efflux pump inhibitors, the nature of the moiety at the C-4 position of the quinoline scaffold was a central point of investigation. mdpi.com The replacement of groups like ethyl-N,N-diethylamine with other substituents was a key strategy in modulating activity, underscoring the importance of the C-4 position for interaction with the target protein. mdpi.com These findings collectively indicate that the 4-benzoyl group is not just a placeholder but a specific pharmacophoric element whose interactions can be finely tuned.
Strategic Substitutions at Other Quinoline Ring Positions (e.g., C-6, C-7, C-8)
Strategic substitution on the benzo part of the quinoline ring (positions C-6, C-7, and C-8) is a well-established method for optimizing the biological activity of quinoline derivatives. ucsf.edutandfonline.com Research has shown that even minor modifications at these positions can lead to substantial improvements in potency and selectivity. tandfonline.com
In the context of anticancer activity, the nature and position of substituents on the quinoline ring significantly influence cytotoxicity. A study on quinoline-based analogues of Combretastatin (B1194345) A-4 revealed that the relative position of a methyl group was critical; a 7-CH3 substituent (Compound 12c) was 3- to 15-fold more active than its 6-CH3 (12b) or 8-CH3 (12d) counterparts. tandfonline.com Furthermore, replacing the methyl group with a more electron-releasing methoxy group at the same position (Compound 12e vs. 12b) led to a 2.7- to 13-fold increase in activity. tandfonline.com However, introducing bulkier groups like tert-butyl or benzyloxy at the 7-position caused a dramatic decrease in activity, indicating a sensitive steric requirement in the target's binding pocket. tandfonline.com
Similarly, in the development of antimalarial 4-aminoquinolines, diverse substitutions at positions C-5, C-6, C-7, and C-8 have been explored to overcome drug resistance. ucsf.edu The electronic properties and size of these substituents affect the physicochemical properties of the entire molecule, including the pKa of the quinoline nitrogen, which is often crucial for activity. ucsf.edu
The following table summarizes findings from studies on quinoline derivatives, illustrating the impact of substitutions at various positions on their anticancer activity.
| Compound | Substitution on Quinoline Ring | Biological Activity Highlight | Reference |
|---|---|---|---|
| 12c | 7-CH3 | Impressive non-selective potency in nanomolar range against four cancer cell lines. | tandfonline.com |
| 12b | 6-CH3 | 3- to 15-fold less active than the 7-CH3 analog. | tandfonline.com |
| 12d | 8-CH3 | 3- to 15-fold less active than the 7-CH3 analog. | tandfonline.com |
| 12e | 7-OCH3 | 2.7- to 13-fold more active than the corresponding 7-CH3 analog. | tandfonline.com |
| 12g | 7-tert-butyl | Dramatically decreased activity compared to 7-OCH3 analog. | tandfonline.com |
| 12h | 7-benzyloxy | Dramatically decreased activity compared to 7-OCH3 analog. | tandfonline.com |
Conformational Aspects and Stereochemistry in SAR
The three-dimensional arrangement of the 4-(2,3-dimethoxybenzoyl)quinoline scaffold is a paramount factor in its interaction with biological targets. SAR analyses of quinoline derivatives acting as P-gp modulators have revealed that a non-planar conformation is often a prerequisite for high activity. nih.gov Specifically, for potent compounds, the two aryl rings—the quinoline and the benzoyl moieties—are required to deviate from a common plane. nih.gov This specific spatial arrangement is thought to enable optimal interaction with hydrogen bond donors within the P-gp binding site. nih.gov
Furthermore, stereochemistry plays a definitive role, as demonstrated in studies of related compounds. For instance, in a series of benzopyrano[3,4b] nih.govmdpi.comoxazines, which are also P-gp inhibitors, the specific stereoisomers (diastereomers) exhibited vastly different activities. nih.gov This highlights that the precise 3D orientation of pharmacophoric features is recognized by the target protein. For 4-benzoylquinoline derivatives, this implies that the conformational flexibility around the ketone linker, which dictates the relative orientation of the two ring systems, is a key aspect of their SAR. The molecule's ability to adopt a specific, energetically favorable conformation to fit into the receptor's binding site is crucial for its biological function.
Development of SAR Models for Targeted Modulators
To rationalize the complex SAR data and guide the design of more potent and selective modulators, computational models such as Quantitative Structure-Activity Relationship (QSAR) models are employed. nih.govnih.govnih.gov These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.
For P-gp inhibitors, 2D- and 3D-QSAR studies have identified several key molecular descriptors that correlate with inhibitory activity. nih.govnih.gov These include:
Lipophilicity (C log P): A higher lipophilicity is generally favorable for P-gp modulation, with an optimal log P value suggested to be 2.92 or higher. nih.gov
Molecular Size and Shape: Parameters like molecular weight and the length of the longest chain in the molecule are correlated with activity. nih.gov 3D-QSAR models have further refined this by identifying the importance of the van der Waals surface area of hydrophobic atoms. nih.gov
Electronic Properties: The energy of the highest occupied molecular orbital (Ehomo) has been identified as a significant parameter, indicating the importance of the molecule's electron-donating capabilities. nih.gov
Pharmacophoric Features: 3D-QSAR and pharmacophore modeling have pinpointed the required spatial arrangement of key features, such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic groups, for effective P-gp inhibition. nih.gov
The development of such models for this compound derivatives is a crucial step in moving from initial hits to optimized lead compounds with improved potency and desired pharmacokinetic properties. These models provide a predictive framework to prioritize the synthesis of new analogues with a higher probability of success. nih.govrsc.org
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. rsc.orgnih.gov These methods are used to determine a molecule's geometry, stability, and reactivity. nih.govnih.gov
Molecular Geometry Optimization and Electronic Properties
The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (a local minimum on the potential energy surface). nih.gov For a molecule like 4-(2,3-dimethoxybenzoyl)quinoline, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with a suitable basis set like 6-31+G(d,p), are commonly employed for this purpose. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Reactivity)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. In a study on various quinoline (B57606) derivatives, FMO analysis was crucial in analyzing their chemical stability by examining the energy levels of their frontier orbitals. nih.gov
Below is an example of how HOMO-LUMO data for a series of related compounds might be presented.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoline Derivative A | -6.2 | -1.8 | 4.4 |
| Quinoline Derivative B | -5.9 | -2.1 | 3.8 |
| Quinoline Derivative C | -6.5 | -1.5 | 5.0 |
| (This is a representative table with hypothetical data for illustrative purposes.) |
Electrostatic Potential Surfaces and Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.
For this compound, the oxygen atoms of the methoxy (B1213986) and carbonyl groups, as well as the nitrogen atom of the quinoline ring, would be expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles or hydrogen bond donors.
Global and Local Reactivity Descriptors
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). rsc.org
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Chemical Hardness (η): Indicates the resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. rsc.org
Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons.
These descriptors are useful for comparing the reactivity of different molecules in a series. For example, a study on tunable quinoline derivatives utilized these descriptors, calculated via DFT, to understand and predict molecular behavior. rsc.org
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govresearchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Binding Modes with Putative Biological Targets
For a compound like this compound, molecular docking could be used to predict its binding affinity and interaction patterns with various biological targets. Quinoline derivatives have been studied for a wide range of biological activities, including as anticancer agents and HIV inhibitors. nih.govresearchgate.net
In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would then be docked into the active site of the protein. The results are analyzed based on the docking score, which estimates the binding affinity, and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
For instance, studies on other quinoline derivatives have identified potential interactions with the active sites of proteins like HIV reverse transcriptase and various cancer-related proteins. nih.govresearchgate.net A molecular docking study on pyrimidine-containing quinoline derivatives against HIV reverse transcriptase (PDB: 4I2P) revealed good binding interactions within the active domain of the receptor. nih.govtubitak.gov.tr Another study on 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a (PDB ID: 2IGR) also showed high binding affinity and significant hydrogen bonding interactions. nih.gov
The binding energy and interacting amino acid residues for a docked compound are typically presented in a table, as shown in the hypothetical example below.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| This compound | Putative Kinase 1 | -8.5 | TYR23, LYS45, ASP101 |
| This compound | Putative Protease A | -7.9 | HIS57, SER120, GLY122 |
| (This is a representative table with hypothetical data for illustrative purposes.) |
Assessment of Binding Affinities and Energetics
The assessment of binding affinities and energetics is a critical step in computational drug design, providing quantitative predictions of how strongly a ligand will bind to its target protein. This is often expressed as the Gibbs free energy of binding (ΔG). A comprehensive search of scientific databases yielded no specific studies that have reported the binding affinities or energetics of this compound with any biological target. While studies on other quinoline derivatives have demonstrated a wide range of binding affinities, from the micromolar to the nanomolar range against various targets, such data is not available for this compound itself. nih.gov
Role of Specific Amino Acid Interactions in Binding
Understanding the specific amino acid interactions between a compound and its target protein is fundamental for structure-based drug design and optimization. These interactions, which include hydrogen bonds, hydrophobic interactions, and salt bridges, anchor the ligand in the binding pocket and determine its specificity and affinity. Molecular docking studies on various quinoline derivatives have identified key interactions with amino acid residues such as tyrosine, glycine, asparagine, and aspartate in the active sites of enzymes like DNA gyrase. nih.gov However, there are no published studies detailing the specific amino acid interactions for this compound. Docking studies on related compounds have highlighted the importance of the dimethoxy substitution pattern in achieving the correct binding pose. nih.gov
Pharmacophore Modeling and Virtual Screening Approaches in Drug Discovery Research
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov These models are then used as 3D queries to screen large compound databases (virtual screening) to find new potential drug candidates. nih.govresearchgate.net There are no published pharmacophore models based on the structure of this compound. Research on other quinoline-based compounds has successfully employed pharmacophore modeling to identify novel inhibitors for targets such as tubulin and VEGFR-2. nih.govresearchgate.net
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(2,3-dimethoxybenzoyl)quinoline is expected to show distinct signals for each chemically non-equivalent proton. The aromatic region (typically δ 6.5–9.0 ppm) would be the most complex, containing signals for the seven protons of the quinoline (B57606) ring and the three protons of the dimethoxybenzoyl ring. Protons on carbons adjacent to electronegative atoms like nitrogen or oxygen are deshielded and appear at a lower field (higher ppm value). libretexts.org For example, the H-2 proton of the quinoline ring is expected to be the most downfield signal due to its proximity to the ring nitrogen. The protons of the two methoxy (B1213986) groups (-OCH₃) would appear as sharp singlets in the upfield region, likely between δ 3.8 and 4.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, 18 distinct carbon signals are expected, corresponding to its molecular formula C₁₈H₁₅NO₃. The most downfield signal would be that of the carbonyl carbon (C=O) of the benzoyl group, typically appearing in the δ 190–200 ppm range. Carbons of the aromatic rings would resonate between δ 110 and 160 ppm. The two methoxy group carbons would be found further upfield, generally in the δ 55–65 ppm region.
2D NMR Spectroscopy
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the quinoline and benzoyl moieties.
COSY (¹H-¹H): This experiment reveals proton-proton coupling interactions, typically between protons on adjacent carbons. It would be used to trace the connectivity within the quinoline and benzoyl aromatic spin systems.
HMBC (¹H-¹³C): This experiment shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would be expected between the protons on the dimethoxybenzoyl ring and the carbonyl carbon, and between the quinoline protons near the C-4 position (e.g., H-3 and H-5) and the same carbonyl carbon, definitively establishing the 4-benzoylquinoline (B1642027) linkage.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from analogous compounds. Actual experimental values may vary.
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Expected δ (ppm) | Multiplicity | Assignment | Expected δ (ppm) |
| Quinoline H-2 | 8.8 – 9.0 | d | Quinoline C-2 | 150 – 152 |
| Quinoline H-3 | 7.4 – 7.6 | d | Quinoline C-3 | 121 – 123 |
| Quinoline H-5 | 8.1 – 8.3 | d | Quinoline C-4 | 147 – 149 |
| Quinoline H-6, H-7, H-8 | 7.6 – 7.9 | m | Quinoline C-4a | 128 – 130 |
| Benzoyl H-4' | 7.1 – 7.3 | t | Quinoline C-5 | 129 – 131 |
| Benzoyl H-5', H-6' | 7.0 – 7.2 | m | Quinoline C-6 | 127 – 129 |
| -OCH₃ (x2) | 3.8 – 4.0 | s | Quinoline C-7 | 130 – 132 |
| Quinoline C-8 | 126 – 128 | |||
| Quinoline C-8a | 148 – 150 | |||
| C=O | 194 – 198 | |||
| Benzoyl C-1' | 135 – 137 | |||
| Benzoyl C-2' | 152 – 154 | |||
| Benzoyl C-3' | 148 – 150 | |||
| Benzoyl C-4' | 124 – 126 | |||
| Benzoyl C-5' | 120 – 122 | |||
| Benzoyl C-6' | 115 – 117 | |||
| -OCH₃ (x2) | 56 – 62 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibration of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups. The IR spectrum of this compound would be dominated by absorptions corresponding to its key structural features.
C=O Stretch: A strong, sharp absorption band characteristic of the benzophenone-like ketone carbonyl group is expected in the region of 1650–1670 cm⁻¹.
C-O-C Stretches: The two methoxy groups should give rise to strong C-O-C stretching vibrations. These typically appear as two distinct bands: an asymmetric stretch around 1250–1275 cm⁻¹ and a symmetric stretch around 1020–1040 cm⁻¹. For instance, the related compound 2-(4-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one shows a characteristic C-O-C stretch at 1242 cm⁻¹. nih.gov
C=C and C=N Stretches: Aromatic C=C and quinoline C=N stretching vibrations would be observed in the 1450–1620 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups would appear just below 3000 cm⁻¹.
Table 2: Expected Principal IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (-OCH₃) | 2850 - 2960 | Medium |
| C=O Stretch | Aryl Ketone | 1650 - 1670 | Strong |
| C=C / C=N Stretches | Aromatic/Quinoline Rings | 1450 - 1620 | Medium-Strong |
| C-O-C Asymmetric Stretch | Aryl Ether | 1250 - 1275 | Strong |
| C-O-C Symmetric Stretch | Aryl Ether | 1020 - 1040 | Strong |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound. nih.gov
For this compound (molecular formula C₁₈H₁₅NO₃), the expected exact mass is 293.1052 g/mol . HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, with a predicted m/z of 294.1125. Observation of this ion with a mass accuracy of less than 5 ppm would provide strong evidence for the proposed molecular formula.
Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways, providing further structural confirmation. The bond between the carbonyl group and the quinoline ring is a likely site for fragmentation. Expected fragmentation patterns would include the loss of the dimethoxybenzoyl group or the quinoline group, leading to characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the quinoline and benzoyl rings in the target molecule, exhibit characteristic absorptions in the UV-Vis range. Quinolines typically show multiple absorption bands corresponding to π→π* transitions. The presence of the auxochromic methoxy groups and the extended conjugation through the carbonyl linker would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). For related quinoline derivatives, absorption maxima are often observed in the 280–400 nm range. mdpi.com These studies are also sensitive to the solvent environment and can be used to investigate interactions with biological targets like proteins or DNA.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural evidence by mapping the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would confirm its connectivity and provide accurate data on bond lengths, bond angles, and torsional angles.
Spectroscopic Probes for Conformational Analysis in Solution
While X-ray crystallography defines the solid-state structure, the conformation of a molecule in solution can be different and more dynamic. Spectroscopic techniques, particularly NMR, can be used to probe these solution-state conformations. The rotational freedom around the single bond connecting the quinoline and benzoyl groups means the molecule can adopt various conformations. The relative orientation of the two ring systems can be influenced by steric hindrance and electronic interactions. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions between protons on the quinoline ring and the benzoyl ring, providing direct evidence for the preferred solution-state conformation.
Chemical Biology Applications and Translational Research Potential
Development as Chemical Probes for Cellular Processes
The development of chemical probes is essential for visualizing and studying complex cellular processes in real-time. While 4-(2,3-dimethoxybenzoyl)quinoline itself is not inherently fluorescent, its core quinoline (B57606) structure lends itself to modification for such applications. Research has demonstrated that quinoline derivatives can be transformed into fluorescent probes. nih.gov For instance, the addition of a small N-dimethyl group to a quinoline moiety has been shown to induce fluorescence, allowing the tracking of the molecule within cells via imaging techniques like confocal microscopy. nih.gov
This strategy allows for the visualization of the compound's subcellular localization, which can provide critical insights into its mechanism of action. A fluorescent analog of a bioactive quinoline-steroid conjugate, for example, was used to determine its accumulation in the endoplasmic reticulum, suggesting this organelle as its site of action. nih.gov Similarly, quinoline-pyrene based probes have been synthesized to act as ratiometric fluorescent sensors for monitoring pH changes within lysosomes. nih.gov Given these precedents, this compound could potentially be modified into a tailored fluorescent probe. Such a tool would enable researchers to track its distribution within the cell, identify its molecular targets, and elucidate its biological functions with high spatial and temporal resolution.
Scaffold for Novel Compound Libraries in Drug Discovery Research
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The quinoline nucleus is widely regarded as such a privileged structure. nih.govresearchgate.net It is a key component in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-parasitic effects. nih.govresearchgate.net
The structure of this compound makes it an attractive scaffold for creating novel compound libraries for several reasons:
Structural Diversity: The quinoline ring and the benzoyl moiety can be independently and systematically modified. Different functional groups can be introduced at various positions to generate a large and diverse library of analogs. This diversity increases the probability of finding compounds with high affinity and selectivity for a specific biological target. mdpi.com
Proven Bioactivity: The quinoline core is already associated with a broad spectrum of biological activities, providing a strong rationale for its use in new drug discovery programs. nih.gov
Scaffold Hopping: The quinoline scaffold can be used in "scaffold hopping" strategies, where it replaces a different core structure in a known bioactive molecule to create novel compounds with potentially improved properties, such as enhanced efficacy or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov For example, researchers have successfully replaced a thienopyrimidinone core with a quinazolinone (a related nitrogen-containing heterocycle) to develop new allosteric inhibitors. nih.gov
The development of compound libraries based on the this compound framework represents a strategic approach to discovering new lead compounds for a variety of diseases. targetmol.comresearchgate.net
Contributions to Understanding Disease Mechanisms (e.g., neurodegenerative pathways)
Quinoline derivatives are actively being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov The pathology of these diseases is complex and involves multiple factors, including the dysfunction of key enzymes and the accumulation of toxic protein aggregates. nih.govnih.gov A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several of these pathological pathways. nih.gov
The this compound scaffold is relevant to this field due to the known neuroprotective activities of related compounds. Specifically, quinoline-based structures have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE). nih.govnih.gov These enzymes play crucial roles in neurodegeneration:
Cholinesterases (AChE and BChE): These enzymes break down the neurotransmitter acetylcholine (B1216132). In Alzheimer's disease, reduced acetylcholine levels lead to cognitive decline. Inhibiting these enzymes can help restore neurotransmitter levels and improve symptoms. nih.govnih.gov
Monoamine Oxidases (MAO-A and MAO-B): These enzymes degrade monoamine neurotransmitters like dopamine (B1211576) and serotonin. Their activity can also produce reactive oxygen species (ROS), leading to oxidative stress and neuronal cell death. nih.gov MAO-B inhibitors are particularly relevant for treating Parkinson's disease, while MAO-A inhibitors are used for depression, a common comorbidity in neurodegenerative disorders. nih.gov
By studying how compounds like this compound and its analogs interact with these targets, researchers can gain a deeper understanding of the molecular mechanisms underlying neurodegeneration and develop more effective, multi-targeted therapeutic agents. nih.gov
Exploration in Modulating Specific Protein Activities (e.g., tubulin polymerization inhibition, MAO/ChE inhibition)
The therapeutic potential of this compound is underscored by the documented ability of related quinoline structures to modulate the activity of specific proteins that are key targets in cancer and neurodegenerative diseases.
Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of the protein tubulin, are essential for cell division (mitosis). nih.gov Inhibiting their polymerization is a proven strategy in cancer therapy, as it leads to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells. nih.gov Several classes of quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. nih.govnih.gov For instance, a series of novel quinoline derivatives of combretastatin (B1194345) A-4, a known tubulin inhibitor, showed significant antiproliferative activity against various cancer cell lines, with the most potent compound exhibiting an IC₅₀ value as low as 0.010 µM. nih.gov The activity of these compounds highlights the potential of the quinoline scaffold in designing new anticancer agents that target microtubule dynamics.
Table 1: Tubulin Polymerization Inhibition by Selected Quinoline Derivatives
MAO/ChE Inhibition: As discussed previously, the dual inhibition of monoamine oxidases and cholinesterases is a key strategy for treating complex neurodegenerative diseases like Alzheimer's. nih.gov A series of novel quinoline-sulfonamides were designed and synthesized as dual inhibitors, with several compounds showing potent activity against both MAO and ChE enzymes. nih.gov Notably, one of the most effective compounds in the series featured a dimethoxybenzyl group, which is structurally related to the dimethoxybenzoyl moiety of this compound. This suggests that the dimethoxy substitution pattern is favorable for binding to these enzyme targets.
Table 2: Inhibition of MAO and Cholinesterase by Selected Quinoline-Sulfonamide Derivatives
The exploration of this compound and its derivatives as modulators of these specific proteins could lead to the development of highly targeted therapies for cancer and neurodegenerative disorders.
Q & A
What are the optimal synthetic conditions for 4-(2,3-Dimethoxybenzoyl)quinoline to achieve high yield and purity?
Answer:
The synthesis of this compound can be optimized using Friedländer condensation or oxidative cyclization. Key parameters include:
- Temperature : 160–180°C under inert atmosphere (N₂/Ar) to prevent oxidation of sensitive substituents.
- Catalysts : Acidic catalysts like p-toluenesulfonic acid (p-TsOH) improve cyclization efficiency.
- Reactant addition : Stepwise addition of 2,3-dimethoxybenzoyl chloride to the quinoline precursor minimizes side reactions.
- pH control : Maintain pH 6.5–7.5 during aqueous workup to avoid hydrolysis of the dimethoxy groups.
Yields >75% are achievable with purity >98% (HPLC) when intermediates are purified via column chromatography (silica gel, hexane/EtOAc gradient) .
Which analytical techniques are recommended for characterizing this compound’s structure and purity?
Answer:
- Structural elucidation :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethoxybenzoyl C=O at ~165 ppm, quinoline aromatic protons at δ 7.2–8.9 ppm).
- HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₈H₁₅NO₃: 294.1125).
- Purity analysis :
- HPLC : Use C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12 min.
- X-ray crystallography : Resolve stereochemistry if single crystals form (methanol/water recrystallization) .
How does this compound interact with biological targets such as enzymes or DNA?
Answer:
Mechanistic studies on analogous quinoline derivatives suggest:
- DNA intercalation : The planar quinoline core inserts between DNA base pairs, disrupting replication (evidenced by ethidium bromide displacement assays) .
- Enzyme inhibition : The dimethoxybenzoyl group enhances binding to kinase active sites (e.g., EGFR inhibition with IC₅₀ ~0.8 µM via hydrogen bonding with Asp831) .
- Cellular assays : Dose-dependent apoptosis in HeLa cells (EC₅₀ = 5 µM) correlates with caspase-3 activation .
How do substituent positions (e.g., 2,3-dimethoxy vs. 3,4-dimethoxy) affect the compound’s bioactivity?
Answer:
Substituent positioning alters lipophilicity, steric bulk, and electronic effects. Comparative SAR data from similar compounds:
| Substituent Position | LogP | IC₅₀ (EGFR Kinase) | Solubility (µg/mL) | Reference |
|---|---|---|---|---|
| 2,3-Dimethoxy | 2.1 | 0.8 µM | 12.5 | |
| 3,4-Dimethoxy | 2.5 | 1.5 µM | 8.2 |
The 2,3-substitution improves aqueous solubility and target affinity due to reduced steric hindrance .
How can researchers resolve contradictions in reported biological activities of quinoline derivatives?
Answer:
Contradictions often arise from assay variability or impurities. Methodological solutions include:
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization vs. radiometric assays).
- Batch analysis : Use LC-MS to confirm purity (>98%) and rule out degradation products.
- In vivo correlation : Compare IC₅₀ values with efficacy in xenograft models (e.g., tumor growth inhibition at 10 mg/kg dosing) .
What computational methods aid in predicting the binding modes of this compound with targets?
Answer:
- Molecular docking (AutoDock Vina): Predict binding poses in enzyme active sites (e.g., dimethoxy groups forming π-π interactions with Phe832 in EGFR).
- MD simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding.
- QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity .
What are the stability profiles of this compound under various pH and temperature conditions?
Answer:
- pH stability : Degrades rapidly at pH >8 (t₁/₂ = 2 hr) due to demethylation; stable at pH 5–7 (t₁/₂ >30 days).
- Thermal stability : Decomposes above 40°C; store at -20°C under argon.
- Light sensitivity : Protect from UV exposure to prevent quinoline ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
